molecular formula C27H35ClN2O3 B11561803 N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide

N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide

Cat. No.: B11561803
M. Wt: 471.0 g/mol
InChI Key: LAVDEMDRGKMXBF-YUBAVMGUSA-N
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Description

N’-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its unique structure, which includes both hydrazide and ether functionalities, makes it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-(decyloxy)benzoic acid with hydrazine hydrate to form 4-(decyloxy)benzohydrazide.

    Aldehyde Condensation: The hydrazide intermediate is then reacted with 4-[(2E)-3-chloroprop-2-en-1-yloxy]benzaldehyde under acidic conditions to form the final product. This step involves a condensation reaction, where the aldehyde group reacts with the hydrazide to form a hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while substitution reactions could produce a variety of substituted derivatives.

Scientific Research Applications

N’-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its ability to form stable hydrazone linkages can be exploited in the development of new materials, such as polymers and nanomaterials.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially serving as a building block for various industrial chemicals.

Mechanism of Action

The mechanism by which N’-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,3,5-trichlorophenyl)methylidene]benzohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide is unique due to the presence of both a chloropropenyl ether group and a decyloxy group. These functional groups confer distinct chemical properties, such as increased hydrophobicity and potential for specific chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H35ClN2O3

Molecular Weight

471.0 g/mol

IUPAC Name

N-[(E)-[4-[(E)-3-chloroprop-2-enoxy]phenyl]methylideneamino]-4-decoxybenzamide

InChI

InChI=1S/C27H35ClN2O3/c1-2-3-4-5-6-7-8-9-20-32-26-17-13-24(14-18-26)27(31)30-29-22-23-11-15-25(16-12-23)33-21-10-19-28/h10-19,22H,2-9,20-21H2,1H3,(H,30,31)/b19-10+,29-22+

InChI Key

LAVDEMDRGKMXBF-YUBAVMGUSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC/C=C/Cl

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC=CCl

Origin of Product

United States

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